2-Trifluoromethyl-4-fluoromandelic acid
Description
2-Trifluoromethyl-4-fluoromandelic acid is a fluorinated derivative of mandelic acid (α-hydroxybenzeneacetic acid), characterized by a trifluoromethyl (-CF₃) group at the 2-position and a fluorine (-F) substituent at the 4-position of the aromatic ring. This dual fluorination enhances its physicochemical properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C9H6F4O3 |
|---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-4-1-2-5(7(14)8(15)16)6(3-4)9(11,12)13/h1-3,7,14H,(H,15,16) |
InChI Key |
ATMAFFIOVHQKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Trifluoromethyl)Mandelic Acid
- Structure : Trifluoromethyl group at the 4-position of the aromatic ring.
- Key Differences :
- The 4-CF₃ substitution creates distinct electronic effects compared to the 2-CF₃, 4-F configuration. The 4-position CF₃ group exerts stronger electron-withdrawing effects, lowering the pKa of the hydroxyl group (predicted pKa ~3.0 vs. 2.8 for 2-CF₃,4-F) and increasing acidity .
- Lipophilicity : logP of 1.8 (estimated) vs. 2.1 for 2-Trifluoromethyl-4-fluoromandelic acid, reflecting the impact of fluorine’s electronegativity and steric placement .
5-Fluorouracil
- Structure : Fluorine at the 5-position of a pyrimidine ring.
- Solubility: 5-Fluorouracil is highly water-soluble (logP -0.89), contrasting with the moderate-to-low solubility of fluorinated mandelic acids due to their aromatic hydrophobicity .
Heterocyclic Fluorinated Analogs
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid
- Structure : Thiazole ring with a trifluoromethyl group and acetic acid side chain.
- Molecular Weight: 211.16 g/mol (vs. 254.14 g/mol for this compound), influencing diffusion rates across biological membranes .
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic Acid
- Structure : Thiazole ring substituted with a fluoroaniline group.
- Key Differences: The amino-fluorophenyl moiety enables hydrogen bonding with biological targets, a feature absent in mandelic acid derivatives. This may expand its utility in targeting proteases or receptors . logP: 2.5 (higher than this compound), suggesting greater membrane permeability .
Physicochemical Properties Table
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